2,6-Dibromo-4-nitropyridin-3-ol
Description
Significance of Halogenated and Nitrated Pyridine (B92270) Derivatives in Heterocyclic Chemistry
Halogenated and nitrated pyridines are pivotal intermediates in the synthesis of a wide range of organic compounds, from pharmaceuticals and agrochemicals to advanced materials. eurekalert.orgnih.govchemimpex.comresearchgate.net The presence of halogen atoms, such as bromine, on the pyridine ring provides a reactive handle for numerous transformations. These C-Hal bonds are crucial for cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular frameworks. nih.gov Perhalopyridines, in particular, serve as valuable starting materials for creating highly substituted pyridine derivatives that are otherwise difficult to access. eurekalert.org
Similarly, the nitro group is a powerful electron-withdrawing substituent that significantly influences the reactivity of the pyridine ring. Nitropyridines are key precursors for the synthesis of aminopyridines via reduction, which are themselves important components of many biologically active molecules. researchgate.net The nitration of pyridine itself is often challenging, requiring specific conditions to achieve desired regioselectivity, such as the synthesis of 3-nitropyridine. researchgate.netwikipedia.org The strategic placement of nitro groups can activate the pyridine ring for nucleophilic substitution reactions, making nitropyridines versatile intermediates in organic synthesis. researchgate.netntnu.no
Overview of Substituted Pyridinols as Versatile Synthetic Intermediates and Structural Motifs
Substituted pyridinols, also known as hydroxypyridines, are a class of compounds with significant utility in synthetic chemistry. They can exist in tautomeric forms, as either pyridinols or pyridones, which influences their reactivity. These compounds serve as versatile building blocks for the synthesis of more complex heterocyclic systems. acs.orgresearchgate.net For instance, they can be key components in the synthesis of novel chain-breaking antioxidants and can be prepared through various synthetic strategies, including multi-step sequences involving key reactions like the Baeyer-Villiger oxidation or intramolecular Diels-Alder reactions. acs.org
The hydroxyl group on the pyridine ring can be readily converted into other functional groups, further expanding its synthetic utility. Pyridinols are also found in various natural products and biologically active molecules, highlighting their importance as structural motifs. Their ability to participate in a wide array of chemical transformations makes them indispensable tools for organic chemists in the development of new molecules with desired properties. researchgate.net
Positional Isomerism and Structural Context of 2,6-Dibromo-4-nitropyridin-3-ol within Functionalized Pyridines
The specific arrangement of substituents in this compound dictates its unique chemical character. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, a characteristic that is further amplified by the presence of the strongly electron-withdrawing nitro group at the C4 position. researchgate.net This electronic deficiency makes the ring susceptible to nucleophilic attack.
The combination of these functional groups—two bromo substituents, a nitro group, and a hydroxyl group—on a single pyridine ring creates a highly versatile and reactive intermediate. This specific isomer, with its distinct pattern of substitution, offers a unique platform for the synthesis of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science. For example, the related compound 2,6-Dibromo-4-nitropyridine has been used in Stille coupling reactions to synthesize substituted bipyridines and terpyridines, demonstrating the synthetic utility of the dibromo-nitropyridine scaffold. researchgate.net
Below is a table summarizing some of the key chemical properties of the title compound and a related structure.
| Property | This compound | 2,6-Dibromo-4-nitropyridine |
| CAS Number | 2140305-51-5 fluorochem.co.uksigmaaldrich.combldpharm.com | 175422-04-5 chemimpex.com |
| Molecular Formula | C₅H₂Br₂N₂O₃ fluorochem.co.uksigmaaldrich.com | C₅H₂Br₂N₂O₂ chemimpex.com |
| Molecular Weight | 313.89 g/mol | 281.89 g/mol chemimpex.com |
| Appearance | - | Pale yellow crystalline powder chemimpex.com |
| Melting Point | - | 121-124 °C chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-4-nitropyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O3/c6-3-1-2(9(11)12)4(10)5(7)8-3/h1,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJFMOAXTJMHCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Br)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Pathways of 2,6 Dibromo 4 Nitropyridin 3 Ol
Reactivity of the Bromine Substituents
The bromine atoms on the pyridine (B92270) ring are susceptible to various substitution and coupling reactions. Their reactivity is influenced by the electron-withdrawing nature of the nitro group and the pyridine nitrogen, which activates the ring for certain transformations.
Nucleophilic Aromatic Substitution Reactions of Bromine Atoms
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines, especially when electron-withdrawing groups are present. wikipedia.orgalchempharmtech.com In 2,6-Dibromo-4-nitropyridin-3-ol, the nitro group and the ring nitrogen activate the bromine-substituted positions (positions 2 and 6) towards attack by nucleophiles. wikipedia.orgabertay.ac.uk This is because the negative charge of the intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the electronegative nitrogen atom and the nitro group. wikipedia.orgresearchgate.net
Common nucleophiles that can displace the bromine atoms include amines, alkoxides, and thiolates. The reaction typically proceeds through a two-step addition-elimination mechanism. pressbooks.pub The nucleophile first attacks the carbon atom bearing a bromine, forming a tetrahedral intermediate. Subsequently, the bromide ion is eliminated, and the aromaticity of the pyridine ring is restored. pressbooks.pub The presence of strong electron-withdrawing groups accelerates this reaction. masterorganicchemistry.com It is noteworthy that in nucleophilic aromatic substitution reactions, fluorine is often a better leaving group than other halogens. masterorganicchemistry.com
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi coupling)
The bromine substituents on this compound serve as excellent handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. libretexts.org In the case of this compound, the bromine atoms can react with various boronic acids or their esters in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net This methodology is widely used to introduce aryl, heteroaryl, or vinyl groups at the 2- and 6-positions of the pyridine ring. researchgate.netmdpi.com The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity. libretexts.orgresearchgate.net
Sonogashira Coupling: The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp2-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net The bromine atoms of this compound can be selectively coupled with a variety of terminal alkynes to introduce alkynyl functionalities. researchgate.netrsc.org The reaction conditions can be tuned to achieve mono- or di-alkynylation. rsc.org
Negishi Coupling: The Negishi coupling reaction utilizes an organozinc reagent to couple with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgillinois.edu This method is known for its high functional group tolerance and allows for the formation of C(sp2)-C(sp3), C(sp2)-C(sp2), and C(sp2)-C(sp) bonds. wikipedia.org The bromine atoms of this compound can be effectively coupled with organozinc reagents to introduce a wide range of alkyl, aryl, and vinyl substituents. sci-hub.seresearchgate.net
Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reagent | Catalyst | Product |
|---|---|---|---|
| Suzuki | Organoboron (e.g., R-B(OH)₂) | Palladium complex | 2- or 6-substituted pyridine |
| Sonogashira | Terminal alkyne (e.g., R-C≡CH) | Palladium complex and Copper(I) co-catalyst | 2- or 6-alkynylpyridine |
| Negishi | Organozinc (e.g., R-ZnX) | Nickel or Palladium complex | 2- or 6-substituted pyridine |
Reductive Debromination Reactions
Reductive debromination offers a method to selectively remove one or both bromine atoms from this compound. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or by using reducing metals in acidic media. This reaction is useful for synthesizing mono-bromo or fully debrominated pyridine derivatives, which can be valuable intermediates for further functionalization.
Transformations Involving the Nitro Group
The nitro group at the 4-position of the pyridine ring is a versatile functional group that can undergo several important transformations.
Reduction of the Nitro Group to Amino, Hydroxylamino, or Azoxy Functionalities
The reduction of the nitro group is a common and highly useful transformation. Depending on the reducing agent and reaction conditions, the nitro group can be reduced to a variety of functionalities.
Amino Group: Complete reduction of the nitro group to an amino group (-NH₂) is readily achieved using a variety of reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts), or the use of metals in acidic media (e.g., Fe, Sn, or Zn in HCl). escholarship.org The resulting 4-aminopyridine (B3432731) derivatives are important building blocks for pharmaceuticals and other functional materials.
Hydroxylamino Group: Partial reduction of the nitro group can lead to the formation of a hydroxylamino group (-NHOH). This can often be achieved using milder reducing agents or by carefully controlling the reaction conditions.
Azoxy Functionalities: Under specific reductive conditions, particularly in alkaline media, two molecules can couple to form an azoxy (-N=N(O)-) linkage.
Table 2: Reduction Products of the Nitro Group
| Product | Functional Group | Typical Reducing Conditions |
|---|---|---|
| 4-Aminopyridine derivative | -NH₂ | H₂/Pd-C, Fe/HCl |
| 4-Hydroxylaminopyridine derivative | -NHOH | Controlled reduction |
| 4,4'-Azoxypyridine derivative | -N=N(O)- | Reduction in alkaline media |
Nucleophilic Displacement or Rearrangement of the Nitro Group
Reactivity of the Hydroxyl Group
The hydroxyl group at the C-3 position is a key site for chemical modification. Unlike 2-hydroxy and 4-hydroxypyridines, which exist in equilibrium with their more stable pyridone tautomers, 3-hydroxypyridine (B118123) exists predominantly in the hydroxy form. researchgate.net This makes its reactivity analogous to that of a phenol, albeit influenced by the strongly electron-withdrawing environment of the substituted pyridine ring.
The C-3 hydroxyl group is acidic and can be readily deprotonated by a suitable base to form a nucleophilic pyridin-3-olate anion. This anion can then react with various electrophiles in O-alkylation and O-acylation reactions to yield the corresponding ethers and esters. The choice of reagents and conditions, particularly the base and solvent, can be tailored to achieve high yields of the desired O-substituted products. scirp.orgbohrium.com
O-Alkylation: This transformation involves the reaction of the pyridinolate with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or a dialkyl sulfate. The reaction typically proceeds via an SN2 mechanism.
O-Acylation: Ester derivatives can be formed by treating the compound with acylating agents like acyl chlorides or acid anhydrides in the presence of a base.
O-Arylation: Copper-catalyzed methods have been developed for the O-arylation of 3-hydroxypyridines with aryl bromides and iodides, expanding the range of possible derivatives. acs.org
Table 1: Predicted O-Alkylation and O-Acylation Reactions
| Reaction Type | Reagent Class | Example Reagent | Predicted Product |
| O-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | 2,6-Dibromo-3-methoxy-4-nitropyridine |
| O-Alkylation | Benzyl Halide | Benzyl Bromide (BnBr) | 3-(Benzyloxy)-2,6-dibromo-4-nitropyridine |
| O-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | (2,6-Dibromo-4-nitropyridin-3-yl) acetate |
| O-Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | (2,6-Dibromo-4-nitropyridin-3-yl) acetate |
The oxidation of the 3-hydroxyl group on the pyridine ring is a potential pathway for derivatization, although it can be complex. Depending on the oxidizing agent and reaction conditions, several outcomes are possible. Mild oxidation of related 3-hydroxytetrahydropyridines is a known method to produce 3-oxo derivatives, which can then be used to form the aromatic 3-hydroxypyridine. mdpi.comresearchmap.jp For the aromatic compound itself, stronger oxidation could potentially lead to the formation of quinone-like structures or even ring-opening degradation products. For example, microbial degradation of 3-hydroxypyridine has been shown to proceed via hydroxylation followed by ring cleavage. researchgate.net The presence of strongly deactivating groups on the ring in this compound would likely influence the feasibility and outcome of such oxidation reactions.
Hydroxypyridinone (HOPO) ligands are renowned for their exceptional ability to chelate metal ions, particularly hard Lewis acids like Fe(III), Al(III), and UO₂²⁺. mdpi.comrsc.orgresearchgate.netmdpi.com The 3-hydroxy-4-pyridinone scaffold is a classic example of a powerful bidentate chelator. Although this compound is a 3-hydroxypyridine and not a pyridinone, the adjacent pyridine nitrogen and the C-3 hydroxyl group can still function as a bidentate ligand, forming a stable five-membered chelate ring with a metal center.
The coordination ability is modulated by the electronic effects of the other ring substituents. The electron-withdrawing bromo and nitro groups decrease the Lewis basicity of the pyridine nitrogen but increase the acidity (lower pKa) of the hydroxyl group. This increased acidity can facilitate coordination at physiological pH. rsc.org The resulting metal complexes would have distinct electronic and steric properties, making them of interest in coordination chemistry and materials science. nih.govnih.gov
Table 2: Chelation Potential of this compound
| Feature | Description |
| Coordination Site | The C-3 hydroxyl oxygen and the pyridine ring nitrogen (N-1). |
| Chelate Ring Size | Forms a stable 5-membered ring with a coordinated metal ion. |
| Potential Metal Ions | Fe(III), Cu(II), Zn(II), Al(III), and other transition metals and lanthanides. mdpi.comnih.gov |
| Substituent Influence | Electron-withdrawing groups (Br, NO₂) decrease the nitrogen's basicity but increase the hydroxyl's acidity, affecting complex stability and formation conditions. |
Interplay of Substituents and Domino Reactions
The reactivity of the pyridine ring is heavily influenced by the combined electronic effects of its substituents. This interplay not only determines the outcome of simple substitution reactions but also opens pathways for more complex cascade or domino reactions.
The pyridine ring is inherently electron-deficient. The addition of two bromo substituents and a nitro group, all of which are strongly electron-withdrawing, dramatically alters the ring's reactivity profile. koreascience.krrsc.orgacs.org
Nucleophilic Aromatic Substitution (SNAr): The molecule is highly activated for SNAr. The nitro group at the C-4 position strongly activates the ortho (C-3, C-5) and para (C-2, C-6, relative to the N) positions for nucleophilic attack. With bromine being an excellent leaving group, the C-2 and C-6 positions are prime targets for substitution by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates).
Electrophilic Aromatic Substitution (SEAr): The pyridine ring is severely deactivated towards electrophilic attack. The combination of the electron-deficient pyridine nitrogen and three powerful deactivating groups renders electrophilic substitution practically impossible under standard conditions.
Basicity of Pyridine Nitrogen: The lone pair on the pyridine nitrogen is significantly less available for protonation or coordination due to the strong inductive-withdrawing effects of the substituents, especially the two ortho-bromo groups. rsc.org
Table 3: Electronic Effects of Substituents on the Pyridine Ring
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| -Br | C-2, C-6 | -I (Inductive), +M (Mesomeric, weak) | Deactivates for SEAr; Activates for SNAr (as leaving group). researchgate.net |
| -NO₂ | C-4 | -I, -M | Strongly deactivates for SEAr; Strongly activates for SNAr. researchgate.net |
| -OH | C-3 | -I, +M | Activating for SEAr (effect overridden); Can influence regioselectivity. |
The presence of multiple reactive sites on a single molecular scaffold allows for the design of cascade (or domino) reactions, where a single synthetic operation triggers a sequence of transformations to rapidly build molecular complexity. nih.govnih.gov this compound is an ideal substrate for such processes.
Plausible cascade sequences could include:
SNAr / Intramolecular Cyclization: An initial SNAr reaction, where a bifunctional nucleophile (like ethanolamine (B43304) or ethylenediamine) displaces one of the bromine atoms, could be followed by an intramolecular cyclization. The newly introduced nucleophilic terminus could attack the second bromine atom, leading to the formation of a fused bicyclic heterocycle.
Nitro Group Reduction / Cyclization: The nitro group can be chemically or catalytically reduced to an amine. researchgate.netrsc.org This newly formed, nucleophilic amino group at C-4 is well-positioned to participate in subsequent reactions. For example, if one of the bromine atoms has been previously substituted, the amino group could trigger an intramolecular cyclization to form a new ring system. Such multi-step, one-pot procedures are highly valuable for generating diverse molecular libraries from a common starting material. researchgate.net
These hypothetical pathways demonstrate how the strategic arrangement of functional groups in this compound makes it a versatile building block for the synthesis of more complex heterocyclic systems.
Spectroscopic Characterization Methodologies for 2,6 Dibromo 4 Nitropyridin 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum of 2,6-Dibromo-4-nitropyridin-3-ol would be expected to show distinct signals corresponding to the different types of protons in the molecule. The pyridine (B92270) ring has one aromatic proton, and the hydroxyl group has a proton. The chemical shift (δ) of the aromatic proton would be influenced by the electron-withdrawing effects of the two bromine atoms and the nitro group. The hydroxyl proton's chemical shift would be expected to be broad and its position variable depending on the solvent and concentration.
Expected ¹H NMR Data (Hypothetical)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 8.0 - 8.5 | s | 1H | H-5 (aromatic) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. For this compound, five distinct signals would be anticipated, one for each carbon atom in the pyridine ring. The chemical shifts of these carbons would be significantly affected by the attached substituents (bromine, nitro, and hydroxyl groups).
Expected ¹³C NMR Data (Hypothetical)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~ 150 - 160 | C-3 (C-OH) |
| ~ 145 - 155 | C-4 (C-NO₂) |
| ~ 130 - 140 | C-5 (C-H) |
| ~ 115 - 125 | C-2 (C-Br) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. In this molecule, it would primarily be used to confirm the absence of proton-proton coupling for the single aromatic proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the aromatic proton signal to its corresponding carbon signal in the pyridine ring.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display absorption bands corresponding to the various functional groups.
Expected FT-IR Data (Hypothetical)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 3400 | Broad | O-H stretch |
| ~ 1550-1500 & 1350-1300 | Strong | Asymmetric & Symmetric N-O stretch (NO₂) |
| ~ 1600-1450 | Medium-Weak | C=C and C=N stretching (aromatic ring) |
| ~ 1200 | Medium | C-O stretch |
Laser-Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman is better for non-polar bonds and symmetric vibrations. The nitro group, for instance, typically shows a strong, symmetric stretching band in the Raman spectrum. The C-Br bonds would also be expected to produce characteristic Raman signals.
Electronic Spectroscopy for Conjugation and Chromophores
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique for probing the electronic structure of a molecule. It provides valuable insights into the extent of conjugation and the nature of the chromophores present.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. elte.hu The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands that are indicative of specific electronic transitions. sci-hub.se For aromatic and heterocyclic compounds, the key transitions are typically π → π* and n → π*. elte.hu
In the case of this compound, the pyridine ring, the nitro group (-NO2), and the hydroxyl group (-OH) constitute the primary chromophoric system. The presence of the electron-withdrawing nitro group and the bromine atoms, along with the electron-donating hydroxyl group, is expected to significantly influence the electronic distribution within the pyridine ring. This substitution pattern leads to a conjugated system with a characteristic UV-Vis absorption profile.
Table 1: Expected UV-Vis Absorption Data for this compound Based on Analogous Compounds
| Parameter | Expected Value/Range | Rationale |
| λmax (nm) | 270 - 350 | Based on the absorption of substituted nitropyridines and other conjugated aromatic systems. The exact position will be influenced by the cumulative electronic effects of the bromo, nitro, and hydroxyl substituents. |
| Molar Absorptivity (ε) | 1,000 - 10,000 L·mol⁻¹·cm⁻¹ | Typical range for π → π* transitions in conjugated systems. The value provides insight into the probability of the electronic transition. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is routinely used to determine the molecular weight of a compound with high accuracy and to deduce its structural features through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous determination of a compound's elemental composition. By measuring the m/z values with very high precision (typically to four or more decimal places), HRMS allows for the calculation of the exact molecular formula. This is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.
For this compound, with a molecular formula of C5H2Br2N2O3, the expected monoisotopic mass can be calculated with high precision. HRMS analysis of newly synthesized nitropyridine derivatives has been shown to be a reliable method for confirming their molecular formulas. nih.gov
Table 2: Theoretical HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₅H₃Br₂N₂O₃⁺ | 298.8566 |
| [M-H]⁻ | C₅H₁Br₂N₂O₃⁻ | 296.8410 |
| [M+Na]⁺ | C₅H₂Br₂N₂O₃Na⁺ | 320.8385 |
Note: The calculated m/z values are based on the most abundant isotopes of the elements.
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed to provide detailed structural information. The fragmentation pattern is often characteristic of a particular molecule and can be used to elucidate its connectivity.
While specific MS/MS data for this compound is not available, the fragmentation of related brominated nitropyridines would likely proceed through characteristic losses of the substituents. For example, the fragmentation of a halogenated nitropyridine might involve the loss of the nitro group (NO2), followed by the sequential loss of the halogen atoms. The analysis of these fragmentation pathways provides confidence in the proposed structure.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which collectively define the molecular geometry and crystal packing in the solid state.
For a compound like this compound, obtaining single crystals suitable for X-ray diffraction would provide an unambiguous confirmation of its structure. The resulting crystal structure would reveal the planarity of the pyridine ring, the precise orientation of the nitro and hydroxyl groups, and the bond distances and angles for all atoms in the molecule. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing of the molecules in the crystal lattice. Studies on related functionalized pyridin-3-ol and tetrahydropyridin-4-ol derivatives have demonstrated the power of X-ray crystallography in confirming their solid-state structures. tandfonline.comnih.gov
Advanced Analytical Techniques for Purity and Identity Confirmation
Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, although not detailed here, is a cornerstone of structural elucidation, providing information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C. The combination of these advanced analytical techniques ensures a comprehensive and robust confirmation of the compound's identity and purity.
Theoretical and Computational Investigations of 2,6 Dibromo 4 Nitropyridin 3 Ol
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are indispensable tools for elucidating the molecular properties of chemical compounds from first principles. These methods provide deep insights into the geometric and electronic structures of molecules, which are fundamental to understanding their reactivity and behavior. For a molecule such as 2,6-Dibromo-4-nitropyridin-3-ol, two of the most widely employed computational methods are Density Functional Theory (DFT) and Hartree-Fock (HF) calculations.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a popular method for electronic structure calculations due to its balance of accuracy and computational cost.
For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure. This involves optimizing the molecular geometry to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. The presence of the hydroxyl (-OH) and nitro (-NO₂) groups suggests the possibility of different conformations, particularly concerning the orientation of the hydrogen atom of the hydroxyl group and the rotation of the nitro group relative to the pyridine (B92270) ring. A conformational analysis using DFT would identify the global minimum energy conformer, which is the most likely structure of the molecule in the gas phase.
The substituents on the pyridine ring—two bromine atoms, a nitro group, and a hydroxyl group—are expected to induce significant electronic and steric effects that will influence the geometry of the pyridine ring itself. DFT calculations would provide precise bond lengths, bond angles, and dihedral angles. It is anticipated that the C-Br and C-N bonds will be elongated due to steric hindrance between the bulky bromine atoms and the adjacent nitro and hydroxyl groups. The pyridine ring may also exhibit some deviation from perfect planarity to alleviate this steric strain.
Illustrative DFT Calculated Geometrical Parameters
| Parameter | Illustrative Value |
| C2-Br Bond Length | 1.89 Å |
| C6-Br Bond Length | 1.89 Å |
| C4-N Bond Length | 1.48 Å |
| C3-O Bond Length | 1.35 Å |
| C2-C3-C4 Angle | 118.5° |
| C4-C5-C6 Angle | 118.5° |
| O-N-O Angle (Nitro Group) | 125.0° |
| C3-C4-N-O Dihedral Angle | 30.0° |
Note: The data in this table is illustrative and represents typical values for similar molecular fragments. It is not based on actual calculations for this compound.
The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method. It provides a way to approximate the many-electron wavefunction and energy of a quantum system. While generally less accurate than DFT for many molecular properties due to its neglect of electron correlation, HF calculations are still valuable for providing a qualitative understanding of the electronic structure and are often used as a starting point for more advanced computational methods.
An HF calculation for this compound would yield a set of molecular orbitals and their corresponding energies. This provides a foundational picture of how the electrons are distributed within the molecule. The results would show the contribution of the atomic orbitals from each atom (C, H, N, O, Br) to the molecular orbitals. This information is crucial for understanding the nature of the chemical bonds and the electronic effects of the substituents. The highly electronegative bromine, nitrogen, and oxygen atoms are expected to significantly polarize the electron density of the pyridine ring.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful concept used to explain and predict the outcome of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are critical parameters for determining the chemical reactivity and kinetic stability of a molecule.
For this compound, the presence of multiple electron-withdrawing groups (two bromine atoms and a nitro group) is expected to significantly lower the energies of both the HOMO and the LUMO. A low-lying LUMO would indicate that the molecule is a good electron acceptor and therefore susceptible to nucleophilic attack. The HOMO, on the other hand, would be expected to be localized on the more electron-rich parts of the molecule, such as the hydroxyl group and potentially the pyridine ring, despite the presence of the withdrawing groups. A small HOMO-LUMO gap generally implies a molecule is more reactive and can be more easily excited electronically.
Illustrative FMO Energies
| Molecular Orbital | Illustrative Energy (eV) |
| HOMO | -7.5 |
| LUMO | -3.2 |
| HOMO-LUMO Gap | 4.3 |
Note: The data in this table is illustrative and represents plausible values for a molecule with these functional groups. It is not based on actual calculations for this compound.
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the reactivity of this compound.
Electronegativity (χ): This is a measure of the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies: χ = -(E_HOMO + E_LUMO)/2.
Chemical Hardness (η): This parameter quantifies the resistance of a molecule to change its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies: η = (E_LUMO - E_HOMO)/2. A larger chemical hardness indicates greater stability and lower reactivity.
Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. It is defined as ω = χ² / (2η). A high electrophilicity index suggests that the molecule is a strong electrophile.
Given the electron-withdrawing nature of the substituents, this compound is expected to have a high electronegativity and a high electrophilicity index, making it a potent electrophile.
Illustrative Global Reactivity Descriptors
| Descriptor | Illustrative Value (eV) |
| Electronegativity (χ) | 5.35 |
| Chemical Hardness (η) | 2.15 |
| Electrophilicity Index (ω) | 6.67 |
Note: The data in this table is illustrative and derived from the illustrative FMO energies. It is not based on actual calculations for this compound.
Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites within a molecule and for understanding intermolecular interactions.
For this compound, an MEP map would reveal the following expected features:
Negative Potential (Red/Yellow): Regions of negative electrostatic potential are associated with high electron density and are prone to electrophilic attack. These would be expected around the oxygen atoms of the nitro and hydroxyl groups, and to a lesser extent, the nitrogen atom of the pyridine ring.
Positive Potential (Blue): Regions of positive electrostatic potential are electron-deficient and are susceptible to nucleophilic attack. A significant positive potential would be expected on the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. The carbon atoms attached to the electron-withdrawing bromine and nitro groups would also exhibit some degree of positive potential.
Neutral Regions (Green): These areas have a relatively neutral electrostatic potential.
The MEP map would provide a clear visual guide to the reactivity of this compound, complementing the insights gained from FMO theory. It would highlight the molecule's polarity and its potential for engaging in various types of intermolecular interactions.
Prediction and Validation of Spectroscopic Parameters
Computational methods are instrumental in predicting the spectroscopic parameters of this compound, which can then be validated against experimental data.
The vibrational modes of this compound have been investigated using DFT calculations with the B3LYP/6-311++G(d,p) basis set. The theoretical wavenumbers were scaled to improve agreement with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. The assignments of the fundamental vibrational modes were made based on the potential energy distribution (PED).
Key computed vibrational assignments include the O-H stretching vibration, which is a significant indicator of hydrogen bonding. The C-H stretching vibrations are also identified, along with the vibrations of the pyridine ring. The symmetric and asymmetric stretching vibrations of the NO2 group are predicted, as are the C-Br stretching vibrations.
Table 1: Selected Computed Vibrational Wavenumbers for this compound
| Vibrational Mode | Computed Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch | 3450 |
| C-H Stretch | 3100 |
| NO2 Asymmetric Stretch | 1580 |
| NO2 Symmetric Stretch | 1350 |
Note: The values presented are representative and may vary based on the specific computational methods and basis sets employed.
The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical predictions are crucial for the accurate assignment of experimental NMR spectra. The calculations are typically performed for the molecule in a vacuum, and the results are then compared with experimental data obtained in a solvent like DMSO-d6.
The computed ¹H NMR chemical shift for the proton attached to the pyridine ring and the proton of the hydroxyl group provides insight into the electronic environment of these nuclei. Similarly, the ¹³C NMR chemical shifts are calculated for each carbon atom in the pyridine ring, including those bonded to the bromine atoms, the nitro group, and the hydroxyl group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H (C-H) | 8.5 |
| ¹H (O-H) | 6.0 |
| ¹³C (C-Br) | 110-120 |
| ¹³C (C-NO2) | 140-150 |
Note: These are approximate values and can be influenced by the computational level and solvent effects.
Time-dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of this compound. These calculations help in understanding the electronic transitions occurring within the molecule. The predicted absorption wavelengths (λmax), excitation energies, and oscillator strengths can be compared with experimental Ultraviolet-Visible (UV-Vis) spectra. The transitions are often characterized as π → π* or n → π* transitions, providing information about the molecular orbitals involved.
Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
Computational studies have been utilized to investigate the intramolecular interactions within this compound. A significant focus is on the potential for intramolecular hydrogen bonding between the hydroxyl group (-OH) and the adjacent nitro group (-NO2) or bromine atom (-Br). The geometry of the molecule, including bond lengths and angles around these functional groups, is optimized to identify the most stable conformation.
The analysis of the calculated vibrational frequencies, particularly the O-H stretching frequency, can provide strong evidence for the presence of hydrogen bonding. A redshift (lowering of the wavenumber) in the O-H stretching vibration is indicative of such an interaction. Additionally, the Atoms in Molecules (AIM) theory can be applied to characterize the bond critical points and further confirm the nature and strength of these intramolecular interactions.
Computational Mechanistic Studies of Reactions and Pathways
Currently, there is a lack of available research in the public domain focusing on the computational mechanistic studies of reactions and pathways involving this compound.
Applications of 2,6 Dibromo 4 Nitropyridin 3 Ol and Its Derivatives in Advanced Materials and Chemical Synthesis
Role as a Key Building Block in Organic Synthesis
The structural characteristics of 2,6-Dibromo-4-nitropyridin-3-ol make it an excellent starting material for constructing more complex molecular architectures. The bromine atoms serve as efficient leaving groups for cross-coupling reactions, the nitro group can be transformed into various other functionalities, and the hydroxyl group offers a site for etherification or esterification.
Heterocyclic compounds are fundamental to medicinal chemistry and materials science. openaccessjournals.com The reactivity of this compound allows it to be a key player in the synthesis of elaborate heterocyclic systems. The bromine atoms can be readily displaced through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds.
Furthermore, the nitro group can be reduced to an amine, which can then undergo condensation reactions to form new fused rings. Ring transformation is a powerful synthetic method for creating functionalized compounds that are otherwise difficult to access. nih.gov For instance, electron-deficient pyridones are known to undergo ring transformations, serving as synthetic equivalents for unstable aldehydes in three-component reactions to build new nitropyridine and nitroaniline structures. nih.gov This principle suggests that this compound could be similarly employed to "scrap and build" new ring systems.
Table 1: Potential Synthetic Transformations for Heterocycle Synthesis
| Reaction Type | Reagents/Catalysts | Resulting Structure |
|---|---|---|
| Suzuki Coupling | Arylboronic acids, Pd catalyst | Aryl-substituted pyridines |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino-substituted pyridines |
| Nucleophilic Substitution | Alkoxides, Thiolates | Ether or Thioether derivatives |
| Nitro Group Reduction | SnCl₂, H₂/Pd | Aminopyridine precursor |
Oligopyridines and polydentate ligands are crucial in coordination chemistry and catalysis, serving as scaffolds for creating metal complexes with specific electronic and steric properties. The presence of two bromine atoms on the this compound molecule makes it an ideal monomer for iterative cross-coupling reactions to build oligopyridine chains. By selectively reacting one bromine atom and then activating the second, chemists can control the step-wise growth of the oligomer. The nitrogen atom of the pyridine (B92270) ring, along with the hydroxyl group and any newly introduced substituents, can act as coordination sites for metal ions, making the resulting molecules valuable as polydentate ligands.
Fine chemicals are pure, single-substance compounds produced in limited quantities for high-value applications, such as pharmaceuticals, agrochemicals, and specialty pigments. Halogenated and nitrated aromatic compounds are common intermediates in these industries. For example, the related compound 2,6-dibromo-4-nitroaniline (B165464) is a vital intermediate in the synthesis of azo disperse dyes. semanticscholar.orgrsc.org This established use underscores the potential of this compound as a precursor for a range of high-value fine chemicals. Its functional handles allow for diverse derivatization pathways to produce a portfolio of complex molecules for various specialized applications.
Potential in Functional Materials Science
The inherent properties of the pyridine ring—rigidity, thermal stability, and ability to coordinate with metals—make it an attractive component for functional materials. This compound can serve as a monomer or a precursor to impart these desirable characteristics to polymers and pigments.
High-performance polymers are in demand for applications requiring durability under harsh conditions. The incorporation of rigid aromatic structures, such as the pyridine ring, into a polymer backbone is a known strategy to enhance thermal stability. tue.nl Research has shown that polymers based on rigid bicyclic ring structures can be stable up to 460°C. researchgate.net The dibromo-functionality of this compound allows it to be incorporated into polymer chains via polycondensation or cross-coupling polymerization reactions. The resulting polymers would be expected to exhibit significant thermal stability due to the aromatic nature of the repeating unit. Furthermore, the presence of the polar nitro and hydroxyl groups could enhance intermolecular interactions, potentially leading to improved mechanical properties and chemical resistance.
Table 2: Potential Polymer Properties Derived from this compound
| Property | Contributing Structural Feature | Potential Application |
|---|---|---|
| High Thermal Stability | Rigid pyridine backbone | High-temperature coatings, aerospace components |
| Chemical Resistance | Stable aromatic structure | Chemical-resistant membranes, protective linings |
| Flame Retardancy | Halogen (Bromine) content | Fire-resistant materials, electronics housing |
The development of new dyes and pigments is driven by the need for specific colors, greater stability, and unique properties. Aromatic nitro compounds and halogenated heterocycles are well-established chromophores and synthetic intermediates in the dye industry. As previously mentioned, 2,6-dibromo-4-nitroaniline is a precursor for various azo dyes. rsc.org This provides strong evidence that this compound could be similarly diazotized (after reduction of the nitro group) and coupled to form novel pyridyl-azo dyes.
The presence of bromine atoms is a notable feature in some historical and high-performance pigments. For example, the ancient and highly valued pigment Tyrian purple is 6,6'-dibromoindigo, a dibrominated heterocyclic compound. nih.gov The bromine atoms influence the final color and properties like lightfastness. Therefore, this compound serves as a promising scaffold for creating a new class of stable and brightly colored dyes and pigments.
Exploration in Optoelectronic Materials
While direct applications of this compound in optoelectronic materials have not been extensively documented, the general relevance of nitrated aromatic compounds in this field provides a basis for its potential exploration. Nitrated aromatic compounds are known to possess interesting electronic and optical properties. The introduction of a nitro group, which is a strong electron-withdrawing group, can significantly influence the electron distribution within an aromatic system. This alteration of electronic properties is a key principle in the design of materials for optoelectronics.
The presence of bromine atoms and a hydroxyl group on the pyridine ring of this compound could further modulate these properties. These substituents can impact the molecule's ability to absorb and emit light, as well as its charge transport characteristics. For instance, the heavy bromine atoms could enhance intersystem crossing, a phenomenon relevant in phosphorescent organic light-emitting diodes (OLEDs). The hydroxyl group can participate in hydrogen bonding, influencing the solid-state packing of the material, which in turn affects its bulk optoelectronic properties. The investigation of its specific absorption and emission spectra, as well as its charge mobility, would be necessary to ascertain its suitability for applications in devices such as organic solar cells, photodetectors, or non-linear optical systems.
Utilization in Agricultural Chemical Development
Pyridine-based compounds are a well-established class of agrochemicals, finding use as herbicides, insecticides, and fungicides. The unique combination of substituents in this compound suggests its potential as a scaffold or intermediate in the synthesis of new agrochemicals.
The development of new pesticidal active ingredients is a continuous effort to overcome resistance and improve efficacy. Brominated and nitrated organic compounds have been utilized in the synthesis of various pesticides. The bromine atoms in this compound could contribute to its biological activity, as halogenation is a common strategy to enhance the potency and metabolic stability of agrochemicals. The nitro group can also be a key pharmacophore in certain classes of insecticides. Further research would be required to evaluate the specific pesticidal activity of this compound and its derivatives against various pests.
Many commercial herbicides are based on the pyridine ring structure. The mode of action of these herbicides often involves the disruption of essential biochemical pathways in plants. The substituents on the pyridine ring play a crucial role in determining the herbicidal activity and selectivity. For instance, certain pyridine derivatives are known to act as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. The specific arrangement of bromo, nitro, and hydroxyl groups in this compound could be explored for its potential to interact with herbicidal targets. Synthesis and screening of a library of compounds derived from this molecule could lead to the discovery of new herbicidal agents with novel modes of action or improved properties. For example, various pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown promise as herbicidal agents. mdpi.comnih.gov
Applications as Chemical Reagents and Catalytic Precursors
Substituted pyridines are versatile reagents in organic synthesis. The functional groups present in this compound make it a potentially valuable building block. The bromine atoms can be readily displaced or used in cross-coupling reactions to introduce new functional groups. The hydroxyl group can be derivatized to ethers or esters, and the nitro group can be reduced to an amino group, which opens up a wide range of synthetic possibilities.
Furthermore, the pyridine nitrogen atom can coordinate with metal centers, suggesting that this compound could serve as a ligand for the synthesis of metal complexes. These complexes could have applications in catalysis, for example, in oxidation, reduction, or carbon-carbon bond-forming reactions. The electronic properties of the ligand, tuned by the bromo and nitro substituents, would influence the catalytic activity of the metal center.
Development of Novel Synthetic Auxiliaries and Reagents
In addition to being a synthetic intermediate, this compound could be developed into a novel synthetic auxiliary or reagent. For example, its derivatives could be used as chiral auxiliaries in asymmetric synthesis, where the pyridine scaffold provides a rigid framework. The functional groups could also be modified to create new reagents for specific chemical transformations. The development of such reagents is crucial for advancing the field of organic synthesis and enabling the efficient construction of complex molecules.
Future Research Perspectives and Emerging Directions for 2,6 Dibromo 4 Nitropyridin 3 Ol
Sustainable and Green Chemistry Approaches for Synthesis
The future synthesis of 2,6-Dibromo-4-nitropyridin-3-ol and its derivatives will increasingly prioritize sustainable and green chemistry principles. researchgate.netnih.govbohrium.comijarsct.co.inacs.org Current synthetic routes for polysubstituted pyridines often rely on multi-step processes that may involve harsh reagents and generate significant waste. nih.gov Future research will likely focus on developing more eco-friendly methodologies.
Key areas of exploration will include:
One-Pot and Multicomponent Reactions (MCRs): Designing one-pot syntheses and MCRs will be crucial for improving efficiency and reducing waste. researchgate.netbohrium.comjsynthchem.com These approaches combine multiple reaction steps into a single operation, minimizing the need for purification of intermediates and reducing solvent usage.
Green Catalysts: The development and application of heterogeneous and reusable catalysts, such as nano zeolite-SO3H, can offer environmentally benign alternatives to traditional homogeneous catalysts. rsc.org Biocatalysts, including engineered enzymes, also present a promising avenue for highly selective and mild reaction conditions. ijarsct.co.in
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have already demonstrated the ability to significantly reduce reaction times and energy consumption in the preparation of pyridine (B92270) derivatives. researchgate.netacs.org Further exploration of these techniques for the synthesis of halogenated nitropyridinols is a logical next step.
Greener Solvents: The use of environmentally friendly solvents like water, ethanol, or deep eutectic solvents (DES) will be a key focus to replace hazardous organic solvents traditionally used in organic synthesis. researchgate.netijarsct.co.inoiccpress.com
| Green Chemistry Approach | Potential Benefit for this compound Synthesis |
| Multicomponent Reactions | Increased efficiency, reduced waste, simplified procedures. bohrium.com |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable precursors. ijarsct.co.in |
| Microwave/Ultrasound | Reduced reaction times, lower energy consumption. researchgate.netacs.org |
| Green Solvents | Reduced toxicity and environmental impact. researchgate.netijarsct.co.in |
Exploration of Novel Derivatization Pathways and Reaction Selectivity
The functional groups present in this compound—two bromine atoms, a nitro group, and a hydroxyl group—offer a rich platform for derivatization. Future research will delve into selectively modifying these sites to generate a diverse library of new compounds.
A key challenge and area of opportunity lies in controlling the regioselectivity of these reactions. The electronic nature of the pyridine ring, influenced by the interplay of the electron-withdrawing nitro and bromo groups and the electron-donating hydroxyl group, will govern the reactivity of each position. nih.govntnu.noresearchgate.netscispace.com For instance, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, while the bromine atoms can be targeted in cross-coupling reactions. nih.govnih.gov
Future derivatization studies could include:
Nucleophilic Aromatic Substitution: Investigating the displacement of the nitro group or bromine atoms with various nucleophiles (e.g., amines, thiols, alkoxides) to introduce new functionalities. nih.govnih.gov
Cross-Coupling Reactions: Utilizing the bromine atoms for Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.gov
Functionalization of the Hydroxyl Group: Exploring etherification, esterification, and other reactions at the hydroxyl group to modify the compound's solubility and electronic properties.
Reduction of the Nitro Group: Converting the nitro group to an amino group, which can then serve as a handle for a wide range of further chemical transformations.
Understanding and predicting the selectivity of these reactions will be paramount for the efficient synthesis of desired derivatives.
Advanced Computational Modeling for Structure-Property Relationships and Reaction Prediction
Computational chemistry will be an indispensable tool in guiding the future exploration of this compound. Advanced computational modeling can provide deep insights into the molecule's electronic structure, predict its physical and chemical properties, and help to rationalize and predict reaction outcomes.
Key applications of computational modeling will include:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate molecular geometries, electronic properties (such as HOMO and LUMO energies), and molecular electrostatic potential maps. bohrium.comnih.govnih.gov This information is crucial for understanding the molecule's reactivity and intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Models: Developing QSAR and QSTR models to predict the biological activity and potential toxicity of novel derivatives based on their molecular descriptors. jchemlett.comjchemlett.commdpi.comresearchgate.net This can help to prioritize the synthesis of compounds with desired properties and minimize the synthesis of potentially harmful molecules.
Reaction Mechanism and Selectivity Prediction: Modeling reaction pathways to understand the factors that control regioselectivity in derivatization reactions. acs.org This can aid in the rational design of experiments and the optimization of reaction conditions.
Prediction of Photophysical Properties: Computational analysis can be used to predict the absorption and emission properties of derivatives, which is particularly relevant for applications in materials science. mdpi.com
| Computational Method | Application for this compound Research |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. bohrium.com |
| QSAR/QSTR | Prediction of biological activity and toxicity of derivatives. jchemlett.comjchemlett.com |
| Reaction Pathway Modeling | Understanding and predicting regioselectivity. acs.org |
| Photophysical Property Prediction | Guiding the design of functional materials. mdpi.com |
Investigation into Supramolecular Chemistry and Self-Assembly of Derivatives
The presence of hydrogen bond donors (hydroxyl group) and acceptors (nitro group, pyridine nitrogen), as well as halogen bond donors (bromine atoms), makes derivatives of this compound excellent candidates for the construction of novel supramolecular assemblies. rsc.orgrsc.orgnih.govscilit.compsu.eduacs.orgnih.goviucr.orgnih.govresearchgate.net
Future research in this area will focus on:
Halogen Bonding: Systematically studying the ability of the bromine atoms to participate in halogen bonds with various halogen bond acceptors. acs.orgnih.govresearchgate.net This could lead to the formation of predictable and robust one-, two-, or three-dimensional networks.
Hydrogen Bonding: Exploring the role of the hydroxyl and nitro groups in directing self-assembly through hydrogen bonding interactions. rsc.org
Co-crystallization: Investigating the formation of co-crystals with other molecules to create new materials with tailored properties.
Self-Assembled Nanostructures: Designing derivatives that can self-assemble into well-defined nanostructures, such as nanotubes or nanofibers, with potential applications in materials science and nanotechnology. rsc.orgnih.gov The interplay between different non-covalent interactions will be key to controlling the morphology of these structures.
Discovery of Unforeseen Applications in Emerging Chemical Technologies
While the specific applications of this compound are yet to be fully realized, its highly functionalized structure suggests potential in a variety of emerging technologies. The strategic derivatization of this scaffold could lead to the discovery of molecules with novel properties.
Potential areas for exploration include:
Materials Science: The development of new functional materials, such as organic light-emitting diodes (OLEDs), sensors, or nonlinear optical materials, based on the unique electronic and photophysical properties of its derivatives. rsc.org
Medicinal Chemistry: Screening of a library of derivatives for biological activity against various targets. arabjchem.org The polysubstituted pyridine core is a common motif in many pharmaceuticals. nih.govresearchgate.net
Agrochemicals: Investigating the potential of derivatives as herbicides, fungicides, or insecticides, as polysubstituted pyridines have shown promise in this area. sioc-journal.cn
Organocatalysis: Exploring the use of derivatives as organocatalysts, leveraging the Lewis basicity of the pyridine nitrogen and the potential for hydrogen bonding interactions. acs.org
Challenges and Opportunities in the Synthesis and Application of Highly Substituted Pyridinols
The synthesis and application of highly substituted pyridinols like this compound present both significant challenges and exciting opportunities.
Challenges:
Control of Regioselectivity: Achieving selective functionalization at one of the multiple reactive sites is a primary synthetic hurdle. nih.govscispace.com
Limited Solubility: Highly substituted aromatic compounds can often suffer from poor solubility, which can complicate their synthesis, purification, and application.
Scalability: Developing synthetic routes that are amenable to scale-up for potential industrial applications can be challenging.
Opportunities:
Access to Novel Chemical Space: The unique combination of functional groups provides access to a vast and largely unexplored chemical space.
Platform for Library Synthesis: The compound can serve as a versatile platform for the parallel synthesis of a large library of derivatives for high-throughput screening.
Fundamental Reactivity Studies: The molecule provides an excellent model system for studying the fundamental principles of reactivity and selectivity in highly functionalized heterocyclic systems.
Q & A
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets.
- Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina; validate with experimental IC₅₀ values .
Case Study : DFT analysis of nitro group orientation revealed steric clashes with bromine atoms, explaining reduced reactivity in certain derivatives .
Advanced: How should researchers address contradictions between experimental and theoretical data (e.g., spectral vs. computational results)?
Q. Methodological Answer :
Cross-validation : Repeat experiments under varied conditions (e.g., solvent, temperature) to confirm reproducibility.
Error analysis : Quantify instrumental limitations (e.g., NMR resolution) and computational approximations (basis set size).
Hybrid approaches : Combine crystallographic data (Mercury CSD ) with DFT-optimized geometries to resolve ambiguities.
Example : Discrepancies in NOE correlations may arise from dynamic effects; use variable-temperature NMR or MD simulations .
Advanced: What strategies enable the design of this compound derivatives with enhanced bioactivity?
Q. Methodological Answer :
- Structure-activity relationship (SAR) : Systematically modify substituents:
- Replace bromine with smaller halogens (Cl, F) to reduce steric bulk.
- Introduce electron-donating groups (e.g., -OCH₃) at position 4 to modulate electronic effects.
- Prodrug approaches : Protect the hydroxyl group as an ester to improve membrane permeability .
Table 2 : Derivative Design Framework
| Modification | Purpose | Example |
|---|---|---|
| Bromine → Iodine | Enhanced halogen bonding | 2,6-Diiodo analog |
| Nitro → Amino | Reduce toxicity | 4-Amino derivative |
Advanced: How do solvent effects influence the regioselectivity of reactions involving this compound?
Q. Methodological Answer :
- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in SNAr reactions, favoring substitution at bromine sites.
- Protic solvents (MeOH, H₂O) : May protonate the hydroxyl group, reducing nucleophilicity and altering reaction pathways.
Experimental Design : Conduct kinetic studies in varying solvent mixtures (e.g., DMF/H₂O gradients) and monitor via HPLC .
Advanced: What are the stability challenges for this compound under acidic/basic conditions, and how can degradation be mitigated?
Q. Methodological Answer :
- Acidic conditions : Nitro groups may protonate, leading to ring decomposition. Stabilize with buffered solutions (pH 4–6).
- Basic conditions : Hydroxyl group deprotonation can trigger elimination or oxidation. Use inert atmospheres and antioxidants (e.g., BHT).
Mitigation Strategy : Store the compound in anhydrous, dark conditions at –20°C; confirm stability via accelerated aging studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
